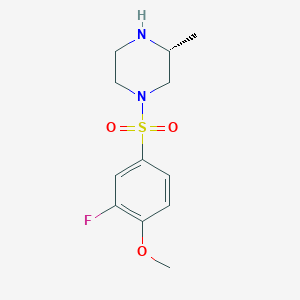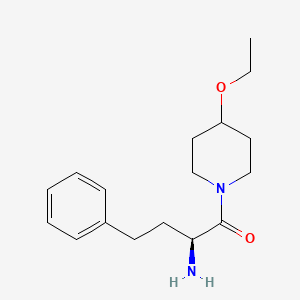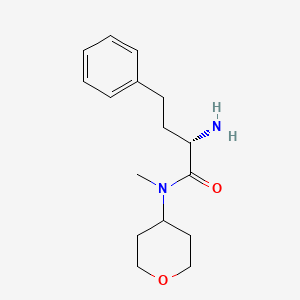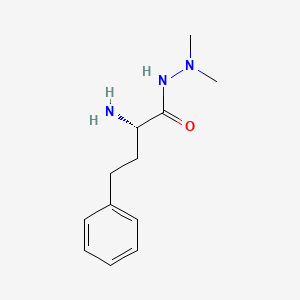![molecular formula C12H18FNO B6632820 (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol, also known as FMB, is a chiral molecule that belongs to the class of beta-adrenergic agonists. It is widely used in scientific research for its ability to selectively activate beta-adrenergic receptors. FMB has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, respiratory disorders, and obesity.
Mecanismo De Acción
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol acts as a selective beta-adrenergic agonist by binding to and activating beta-2 and beta-3 adrenergic receptors. Activation of beta-2 adrenergic receptors in the lungs leads to bronchodilation, while activation of beta-3 adrenergic receptors in adipose tissue leads to thermogenesis and lipolysis. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol also has a weak affinity for beta-1 adrenergic receptors, which are predominantly expressed in the heart, but its selectivity for beta-2 and beta-3 receptors makes it a safer alternative to non-selective beta-adrenergic agonists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol are mainly mediated through the activation of beta-adrenergic receptors. Activation of beta-2 adrenergic receptors in the lungs leads to relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow. Activation of beta-3 adrenergic receptors in adipose tissue leads to increased thermogenesis and lipolysis, resulting in weight loss. However, (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has limited effects on beta-1 adrenergic receptors in the heart, which reduces the risk of adverse cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol in lab experiments include its high selectivity for beta-2 and beta-3 adrenergic receptors, its potential therapeutic applications in the treatment of cardiovascular diseases, respiratory disorders, and obesity, and its high yield and purity in the synthesis process. However, the limitations of using (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol in lab experiments include its limited effects on beta-1 adrenergic receptors, which may not accurately reflect the effects of non-selective beta-adrenergic agonists in vivo, and its potential toxicity at high doses.
Direcciones Futuras
For research on (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol include the development of more potent and selective beta-adrenergic agonists, the investigation of the structural basis of its selectivity for beta-2 and beta-3 adrenergic receptors, the exploration of its potential therapeutic applications in the treatment of other diseases, such as diabetes and cancer, and the evaluation of its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol involves the reaction of (2-fluoro-5-methylphenyl)methanamine with (2S)-2-hydroxybutan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The yield of the synthesis process is high, and the purity of the final product can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol is widely used in scientific research to study the beta-adrenergic receptor signaling pathway. It has been shown to selectively activate beta-2 adrenergic receptors, which are predominantly expressed in the lungs and play a crucial role in bronchodilation. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has also been used to study the beta-3 adrenergic receptor, which is predominantly expressed in adipose tissue and plays a role in thermogenesis and lipolysis. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, respiratory disorders, such as asthma and chronic obstructive pulmonary disease, and obesity.
Propiedades
IUPAC Name |
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-3-11(8-15)14-7-10-6-9(2)4-5-12(10)13/h4-6,11,14-15H,3,7-8H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASMUIRJIOFSCR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)

![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)

![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one](/img/structure/B6632805.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)
![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)